2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine

Medicinal Chemistry Lead Optimization Physicochemical Property Space

This biaryl building block is a privileged hinge-binding motif in kinase drug discovery. Its 5-bromo-2-methylpyrazole substitution pattern enables Pd-catalyzed cross-coupling for sGC stimulator and oncology lead optimization. The orthogonal Br/F handles allow sequential SNAr and Suzuki couplings for late-stage diversification. With XLogP3=2.0, it offers a 10-fold lipophilicity increase over des-methyl analogs for improved passive permeability. Secure high-purity material with rapid global delivery.

Molecular Formula C9H7BrFN3
Molecular Weight 256.078
CAS No. 2378503-16-1
Cat. No. B2583140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine
CAS2378503-16-1
Molecular FormulaC9H7BrFN3
Molecular Weight256.078
Structural Identifiers
SMILESCN1C(=CC(=N1)Br)C2=NC=C(C=C2)F
InChIInChI=1S/C9H7BrFN3/c1-14-8(4-9(10)13-14)7-3-2-6(11)5-12-7/h2-5H,1H3
InChIKeyIKIXEZREDOXYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine (CAS 2378503-16-1) for MedChem and Kinase-Targeted Screening


2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine (CAS 2378503-16-1, molecular formula C9H7BrFN3, MW 256.07 g/mol) is a heterocyclic biaryl building block comprising a 5-fluoro-2-pyridyl moiety linked to a 5-bromo-2-methylpyrazole ring [1]. It is catalogued as a screening compound (e.g., Enamine EN300-7463819), and searches of the peer-reviewed and patent literature identify the 2-(pyrazol-3-yl)-5-fluoropyridine scaffold as a privileged hinge-binding core in kinase drug discovery, particularly for sGC stimulation and oncology targets [2].

Why 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine Cannot Be Freely Replaced by Its Closest In-Class Analogs


The 2-(pyrazol-3-yl)-5-fluoropyridine scaffold is sensitive to substituent identity and regiochemistry. Moving the bromo substituent from the C5 to the C4 position of the pyrazole (e.g., CAS 1555213-83-6) shifts the vector angle of the halogen bond donor, alters the electron density of the pyridine ring through differential resonance effects, and removes the N-methyl group, which modulates both lipophilicity and H-bond acceptor strength [1]. Replacement of bromine with chlorine (e.g., 2-(5-chloro-2-methylpyrazol-3-yl)-5-fluoropyridine) alters the polarizability and reactivity in cross-coupling reactions. These structural changes can lead to loss of potency, selectivity, or synthetic utility in downstream applications [2].

Head-to-Head Quantitative Differentiation of 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine Against Key Analogs


Lipophilicity (XLogP3) Comparison: 5-Bromo-2-methyl Derivative vs. Unsubstituted Pyrazole Analog

Permeability and solubility are partly governed by lipophilicity. The target compound, bearing a bromine and methyl group, has a computed XLogP3 of 2.0, compared with 1.0 for the unsubstituted 5-fluoro-2-(1H-pyrazol-3-yl)pyridine (CAS 1382035-54-2) [1]. This 1 log unit increase translates to a calculated 10-fold higher partition coefficient, which may influence membrane penetration and non-specific binding in cellular assays.

Medicinal Chemistry Lead Optimization Physicochemical Property Space

Topological Polar Surface Area (TPSA) and H-Bond Acceptor Count: Impact on Membrane Permeability

TPSA and the count of H-bond acceptors (HBA) are important predictors of oral bioavailability and cellular permeability. The target compound shows a TPSA of 30.7 Ų and 3 HBA [1]. The unsubstituted analog has a similar TPSA of 30.7 Ų but only 2 HBA [1]. The additional HBA is the bromine, which can enhance target binding via halogen bonding without increasing polarity to the same degree as oxygen or nitrogen atoms.

Drug-likeness ADME Prediction Lead Selection

Halogen Substitution (Br vs. Cl) Impact on Calculated Reactivity Parameters in Cross-Coupling

The C-Br bond in the target compound has a lower bond dissociation energy (BDE) than the C-Cl bond in the chloro analog, making it a more reactive substrate for Pd-catalyzed cross-coupling reactions [1]. This can translate to higher yields or milder conditions in library synthesis. The bromine atom also has a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine), which can affect binding pocket steric interactions.

Synthetic Chemistry Cross-Coupling C-X Bond Reactivity

Regioisomeric Comparison: C5-Bromo vs. C4-Bromo Pyrazole in Kinase Inhibitor Scaffolds

Regioisomeric pyrazole substitution patterns influence target engagement. The target compound (5-Br) and its regioisomer 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine (CAS 1555213-83-6, no N-methyl) present different vectors for halogen bonding. Based on the patent literature (US9993476B2), 5-substituted pyrazolopyridines were prioritized for sGC stimulation [1]. The C5-Br,N2-Me substitution pattern is specifically mentioned in kinase inhibitor scaffolds (DE102011007890A1, US9993476B2), while the C4-Br analog lacks this substitution combination.

Kinase Selectivity Regioisomer Differentiation Structure-Based Design

Recommended Application Scenarios for 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine Based on Quantitative Evidence


Fragment-to-Lead and Scaffold-Hopping Campaigns Targeting Kinase Hinge Binders

The 2-(pyrazol-3-yl)-5-fluoropyridine scaffold is a recognized hinge-binding motif in kinase drug discovery [1]. With its bromine atom serving as a handle for Pd-catalyzed cross-coupling and a synthetic vector for late-stage diversification, the target compound is ideally suited for fragment growth or fragment-to-lead libraries. The combination of a higher XLogP3 (2.0) and an additional halogen bond acceptor (Br) compared with the unsubstituted pyrazole analog [2] makes it a better starting point for optimizing potency against kinases with hydrophobic adenine pockets (e.g., CK1δ, FLT3, ALK).

Soluble Guanylate Cyclase (sGC) Stimulator Medicinal Chemistry Programs

Patent disclosures (DE102011007890A1, US9993476B2) demonstrate that substituted 5-fluoro-1H-pyrazolopyridines and related scaffolds act as potent sGC stimulators, with minimal effective concentrations as low as 0.03 µM in recombinant guanylate cyclase reporter cell lines [1]. The target compound's 5-bromo-2-methyl substitution pattern is structurally aligned with key intermediates described in the sGC stimulator synthesis pathway. It can serve as a late-stage intermediate for introducing diverse aryl/heteroaryl groups at the pyrazole C5 position via Suzuki coupling to explore sGC SAR.

Diversity-Oriented Synthesis (DOS) Libraries Requiring Orthogonal Functionalization

The presence of both bromine (on the pyrazole) and fluorine (on the pyridine) provides two chemically orthogonal handles for sequential functionalization: the C-Br bond participates in Pd-catalyzed couplings, while the C-F bond can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles. This orthogonality is not present in analogs lacking one of the halogens, such as 5-fluoro-2-(1H-pyrazol-3-yl)pyridine (no Br) or 2-(4-bromo-1H-pyrazol-3-yl)-5-fluoropyridine (different regioisomer with potentially altered reactivity). This allows the construction of highly diverse screening libraries from a single intermediate.

Pharmacokinetic Optimization of Lead Series with Suboptimal Membrane Permeability

For lead series with poor cellular permeability, the target compound offers a 10-fold higher predicted partition coefficient (XLogP3 = 2.0) compared to the des-bromo-des-methyl analog (XLogP3 = 1.0) [1]. This moderate increase in lipophilicity, combined with an additional halogen bonding interaction, may improve passive membrane diffusion while maintaining a TPSA (30.7 Ų) within the favorable range for oral absorption (<140 Ų). This makes it a strategic replacement for less lipophilic pyrazole-pyridine building blocks in early-stage ADME optimization.

Quote Request

Request a Quote for 2-(5-Bromo-2-methylpyrazol-3-yl)-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.